(1R,3R)-RSL3 is a synthetic compound recognized for its role as a potent inducer of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. It is part of a class of compounds that inhibit glutathione peroxidase 4, an enzyme critical for cellular antioxidant defense. The compound has gained attention in cancer research due to its ability to selectively induce ferroptosis in tumor cells, thereby inhibiting tumor growth and progression.
(1R,3R)-RSL3 is derived from the original RSL3 compound, which was identified through high-throughput screening as a ferroptosis inducer. The compound is synthesized and made available by various chemical suppliers for research purposes, including Tocris Bioscience and Selleck Chemicals.
(1R,3R)-RSL3 belongs to the category of small-molecule inhibitors and specifically functions as a glutathione peroxidase 4 inhibitor. Its classification as a ferroptosis inducer places it within the broader context of compounds studied for their potential therapeutic effects in oncology.
The synthesis of (1R,3R)-RSL3 involves multi-step organic reactions that include the formation of key intermediates followed by coupling reactions to achieve the final product. The synthesis typically starts with commercially available precursors, which undergo various transformations such as acylation and cyclization.
The molecular structure of (1R,3R)-RSL3 features a bicyclic core with substituents that contribute to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 440.88 g/mol.
(1R,3R)-RSL3 primarily participates in biochemical reactions where it induces ferroptosis through inhibition of glutathione peroxidase 4. This inhibition leads to increased levels of lipid peroxides within cells, triggering oxidative stress and subsequent cell death.
The mechanism by which (1R,3R)-RSL3 induces ferroptosis involves several key steps:
Studies have demonstrated that treatment with (1R,3R)-RSL3 results in significant cytotoxicity in cancer cells with high glutathione peroxidase 4 expression, highlighting its potential as an anti-cancer agent.
(1R,3R)-RSL3 has significant applications in scientific research:
The identification of RSL3 originated from chemical screens for compounds selectively lethal to RAS-mutant cancer cells [9]. Early studies characterized (1S,3R)-RSL3 as a direct inhibitor of glutathione peroxidase 4 (GPX4), leveraging its chloroacetamide warhead to covalently modify the catalytic selenocysteine residue of GPX4 [9] [2]. This inactivation depletes cellular capacity to reduce lipid peroxides, triggering ferroptotic death. However, the presumption of GPX4 as its exclusive target was challenged through stereochemical analysis.
Synthesis of the (1R,3R)-RSL3 diastereomer—identical in chemical composition but distinct in three-dimensional orientation—revealed unexpected disparities:
Table 1: Comparative Properties of RSL3 Stereoisomers
Property | (1S,3R)-RSL3 | (1R,3R)-RSL3 |
---|---|---|
GPX4 Inhibition | Yes (IC₅₀: 50–200 nM) | No |
TXNRD1 Inhibition | Yes (IC₅₀: 7.9 μM) | Partial activity |
Ferroptosis Induction | Potent | Context-dependent |
Key Molecular Target | GPX4 (covalent) | Selenoproteome (broad) |
This stereoisomeric divergence was pivotal in reframing RSL3’s mechanism, highlighting its off-target effects on thioredoxin reductase 1 (TXNRD1) and other selenoproteins [4] [7].
(1R,3R)-RSL3 is indispensable in ferroptosis research as a negative control for (1S,3R)-RSL3. Its use validates target specificity and discerns GPX4-dependent effects from broader selenoprotein inhibition:
Furthermore, (1R,3R)-RSL3 clarifies mechanisms of synergistic therapies. For example, non-thermal plasma (NTP) amplifies ferroptosis by degrading the cystine transporter xCT via ROS/AMPK/mTOR signaling. Low-dose (1S,3R)-RSL3 combined with NTP triggers rapid lipid peroxidation, whereas (1R,3R)-RSL3 validates xCT-independent effects [10].
The stereochemistry of RSL3 dictates its electrophilic reactivity, target engagement, and downstream metabolic effects:
Table 2: Stereochemical Influence on RSL3 Target Specificity
Parameter | (1S,3R)-RSL3 | (1R,3R)-RSL3 |
---|---|---|
GPX4 Binding | Covalent bond with Sec⁴⁶ | No binding |
TXNRD1 Inhibition | IC₅₀: 7.9 μM (direct active-site binding) | IC₅₀: >20 μM (weak inhibition) |
Selenoproteome Impact | Broad inhibition | Partial inhibition |
Ferroptosis Rescue | Blocked by Ferrostatin-1 | Variable rescue |
This stereospecificity has conceptual ramifications:
The epilipidome (lipid peroxidation landscape) also varies by isomer: (1S,3R)-RSL3 predominantly oxidizes phosphatidylethanolamine-PUFAs via ACSL4, while (1R,3R)-RSL3 induces milder peroxidation through iron-mediated Fenton reactions [6] [8].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0